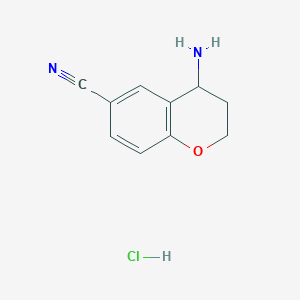
4-Aminochroman-6-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminochroman-6-carbonitrile hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-Aminochroman-6-carbonitrile hydrochloride involves several steps. One common method includes the reaction of substituted aromatic aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This multicomponent reaction is preferred due to its efficiency and the high yield of the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the compound.
Análisis De Reacciones Químicas
4-Aminochroman-6-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding oxides or reduced to yield amines. Substitution reactions often involve the replacement of the amino group with other functional groups, leading to the formation of diverse derivatives .
Aplicaciones Científicas De Investigación
4-Aminochroman-6-carbonitrile hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study various biochemical pathways. In medicine, the compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities . Additionally, it is used in the material science industry for the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Aminochroman-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-Aminochroman-6-carbonitrile hydrochloride can be compared with other similar compounds, such as 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a similar core structure and exhibit comparable biological activities . this compound is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. Other similar compounds include various aminochromane derivatives, which also have diverse applications in scientific research .
Propiedades
Fórmula molecular |
C10H11ClN2O |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
4-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;/h1-2,5,9H,3-4,12H2;1H |
Clave InChI |
IOYBHSHUWNHLLO-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C1N)C=C(C=C2)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-chlorooxazolo[4,5-b]pyridine](/img/structure/B1515117.png)
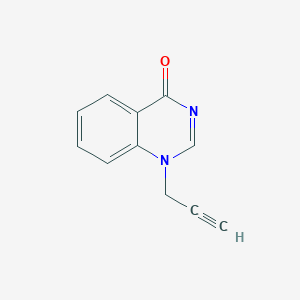

![c-[4-(3-Fluorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1515190.png)

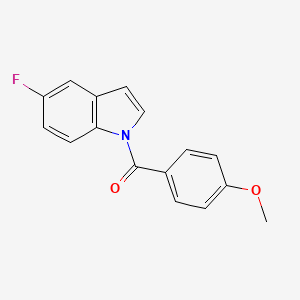
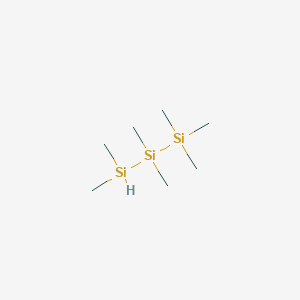
![2-(3-{5,5-Dimethyl-3-[4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-2-yl]cyclohex-2-en-1-ylidene}but-1-en-1-yl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1515198.png)
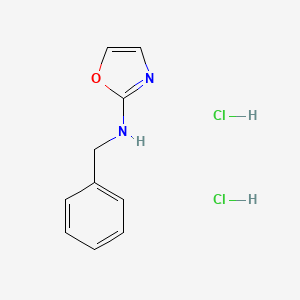
![6-Chloro-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1515203.png)
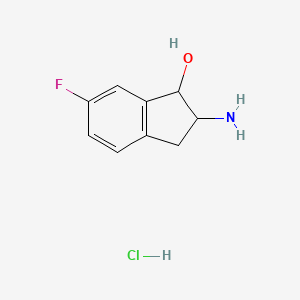

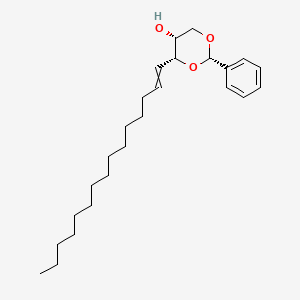
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
